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molecular formula C9H7FN2OS B8436060 2-(4-Fluoro-6-methoxypyridin-2-yl)thiazole

2-(4-Fluoro-6-methoxypyridin-2-yl)thiazole

Cat. No. B8436060
M. Wt: 210.23 g/mol
InChI Key: PMBFMJADUFDRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334279B2

Procedure details

To a 2 dram vial equipped with a stir bar was added 4-fluoro-6-(thiazol-2-yl)pyridin-2-ol (35 mg, 0.18 mmol) as a solution in DMF (1 mL). To the vial was added K2CO3 (49 mg, 0.36 mmol), then iodomethane (25 μL, 0.40 mmol). The vial was capped with a PTFE-lined cap and then placed in a 40° C. heating block with stirring for 2 h. The reaction mixture was transfered to a 125 mL separatory funnel and was diluted with water (25 mL). The mixture was extracted with CH2Cl2 (2×25 mL). The combined organics were dried over MgSO4; filtered; the concentrated in vacuo. The resulting residue was subjected to SiO2 column chromatography (hexanes:EtOAc, 100:0 to 50:50) to afford 2-(4-fluoro-6-methoxypyridin-2-yl)thiazole as a white solid (31 mg, 82%). 1H-NMR (500 MHz, CDCl3) δ 7.92 (d, J=3.2 Hz, 1H), 7.66 (dd, J=1.9, 1.1 Hz, 1H), 7.48 (d, J=3.3 Hz, 1H), 6.44 (d, J=2.0 Hz, 1H), 3.97 (s, 3H).
Quantity
35 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
49 mg
Type
reactant
Reaction Step Two
Quantity
25 μL
Type
reactant
Reaction Step Three
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([C:8]2[S:9][CH:10]=[CH:11][N:12]=2)[N:5]=[C:4]([OH:13])[CH:3]=1.[C:14]([O-])([O-])=O.[K+].[K+].IC>CN(C=O)C.O>[F:1][C:2]1[CH:3]=[C:4]([O:13][CH3:14])[N:5]=[C:6]([C:8]2[S:9][CH:10]=[CH:11][N:12]=2)[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
35 mg
Type
reactant
Smiles
FC1=CC(=NC(=C1)C=1SC=CN1)O
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
49 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
25 μL
Type
reactant
Smiles
IC
Step Four
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 dram vial equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
lined cap
CUSTOM
Type
CUSTOM
Details
placed in a 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
heating block
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transfered to a 125 mL separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC(=NC(=C1)OC)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 31 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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